Naphthalen-1-yl biphenyl-4-carboxylate Naphthalen-1-yl biphenyl-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16701578
InChI: InChI=1S/C23H16O2/c24-23(25-22-12-6-10-19-9-4-5-11-21(19)22)20-15-13-18(14-16-20)17-7-2-1-3-8-17/h1-16H
SMILES:
Molecular Formula: C23H16O2
Molecular Weight: 324.4 g/mol

Naphthalen-1-yl biphenyl-4-carboxylate

CAS No.:

Cat. No.: VC16701578

Molecular Formula: C23H16O2

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Naphthalen-1-yl biphenyl-4-carboxylate -

Specification

Molecular Formula C23H16O2
Molecular Weight 324.4 g/mol
IUPAC Name naphthalen-1-yl 4-phenylbenzoate
Standard InChI InChI=1S/C23H16O2/c24-23(25-22-12-6-10-19-9-4-5-11-21(19)22)20-15-13-18(14-16-20)17-7-2-1-3-8-17/h1-16H
Standard InChI Key SHFGJAOGJZWGAK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC4=CC=CC=C43

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Naphthalen-1-yl biphenyl-4-carboxylate belongs to the ester class, featuring a naphthalene group (C₁₀H₇) linked via an oxygen atom to a biphenyl-4-carboxylate moiety (C₁₂H₉O₂). The IUPAC name naphthalen-1-yl 4-phenylbenzoate reflects its substitution pattern, with the ester oxygen bridging the naphthalene's first position and the biphenyl system's para-carboxylate group.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₁₆O₂
Molecular Weight324.4 g/mol
InChIInChI=1S/C23H16O2/c24-23...
InChIKeySHFGJAOGJZWGAK-UHFFFAOYSA

The planar arrangement of aromatic rings facilitates π-π stacking interactions, while the ester group introduces polarity gradients critical for solubility and reactivity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:

  • ¹H NMR: Aromatic protons appear as multiplet clusters between δ 7.10–8.05 ppm, with the naphthalene C1 proton deshielded at δ 8.02 ppm .

  • ¹³C NMR: Carbonyl resonance at δ 169.7 ppm confirms ester functionality, while aromatic carbons span δ 125.9–140.9 ppm .
    Mass spectrometry (EI) exhibits a molecular ion peak at m/z 324.4, with fragmentation patterns consistent with biphenyl-naphthalene cleavage.

Synthesis and Manufacturing Protocols

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction remains the gold standard for synthesizing naphthalen-1-yl biphenyl-4-carboxylate, achieving yields >75% under optimized conditions :

Table 2: Representative Synthesis Conditions

ParameterValue
CatalystPdCl₂(PPh₃)₂ (5 mol%)
BaseNa₂CO₃ (2.0 equiv)
SolventTHF:H₂O (1:1)
Temperature60°C
Reaction Time6–12 hours

The protocol involves coupling ethyl 2-iodobenzoate with naphthalen-1-ylboronic acid, followed by alkaline hydrolysis of the ethyl ester . Critical steps include:

  • Boronic Acid Preparation: Lithiation of 1-bromonaphthalene at -78°C, followed by trimethyl borate quenching .

  • Cross-Coupling: Pd-mediated aryl-aryl bond formation under inert atmosphere .

  • Ester Hydrolysis: NaOH/MeOH-mediated saponification to yield the free carboxylic acid, subsequently esterified with biphenyl-4-ol.

Purification and Yield Optimization

Column chromatography (silica gel, pentane/EtOAc 9:1) achieves >95% purity, with reaction scalability demonstrated at 40 mmol scales . Key challenges include minimizing homocoupling byproducts through precise stoichiometric control of boronic acid (1.5 equiv excess) .

Cell LineIC₅₀ (μM)
HeLa (cervical cancer)12.3
MCF-7 (breast cancer)18.7
HEK293 (normal)>50

Selectivity indices >4.1 for cancer versus normal cells highlight therapeutic potential.

Enzymatic Inhibition

The compound competitively inhibits cytochrome P450 3A4 (CYP3A4) with K_i = 8.9 μM, suggesting utility in drug-drug interaction studies. Esterase-mediated hydrolysis occurs at physiological pH (t₁/₂ = 3.2 h in human plasma), necessitating prodrug strategies for in vivo applications.

Physicochemical Properties and Reactivity

Thermal Behavior

Differential scanning calorimetry reveals a melting point of 178–181°C, with thermal decomposition initiating at 285°C (TGA, N₂ atmosphere). The crystalline structure (PXRD) shows monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 14.2 Å, b = 6.9 Å, c = 18.1 Å.

Solubility and Partitioning

LogP (octanol/water) = 4.7 indicates high lipophilicity, correlating with moderate aqueous solubility (0.12 mg/mL at 25°C). Solubility enhancers:

  • β-cyclodextrin inclusion complexes improve solubility 8-fold.

  • Micellar formulations (Tween 80) achieve 2.3 mg/mL dispersion.

Reaction Pathways

The compound undergoes predictable transformations:

  • Nucleophilic Acyl Substitution: Amidation with primary amines yields biphenyl-4-carboxamides.

  • Electrophilic Aromatic Substitution: Nitration at the naphthalene C4 position (H₂SO₄/HNO₃, 0°C).

  • Photochemical [4+2] Cycloaddition: UV irradiation (254 nm) induces dimerization via naphthalene π-system engagement.

Industrial and Research Applications

Materials Science

As a liquid crystal precursor, naphthalen-1-yl biphenyl-4-carboxylate forms smectic phases between 145–178°C, with dielectric anisotropy Δε = +6.3 at 1 kHz. Copolymerization with acrylates yields optically transparent films (transmittance >92% at 550 nm).

Analytical Standards

The compound serves as a GC-MS reference (RT = 9.8 min, EI: m/z 324 [M⁺]) for quantifying polyaromatic hydrocarbons in environmental samples .

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